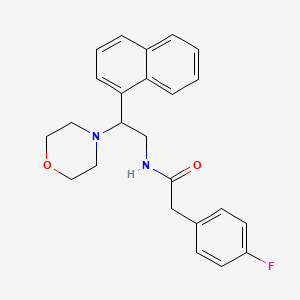
2-(4-fluorophenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C24H25FN2O2 and its molecular weight is 392.474. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-fluorophenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
The molecular formula of this compound is C24H25FN2O2, with a molecular weight of approximately 392.47 g/mol. The compound features a fluorophenyl group, a morpholine moiety, and a naphthalene structure, which may contribute to its biological properties.
Research indicates that the compound may exhibit various mechanisms of action, primarily through interactions with biological targets such as enzymes and receptors. The presence of the morpholine group suggests potential activity in modulating neurotransmitter systems, while the naphthalene moiety may enhance lipophilicity, facilitating membrane penetration.
Antimicrobial Activity
A study on related compounds showed significant antimicrobial properties against various pathogens. The minimum inhibitory concentrations (MICs) for some derivatives were as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . Although specific data for this compound is limited, its structural similarity to active derivatives suggests potential antimicrobial efficacy.
Antitumor Activity
The compound's structure may also indicate potential antitumor activity. Research on similar compounds has shown that modifications in the phenyl and morpholine groups can enhance cytotoxic effects against various cancer cell lines . For instance, compounds with naphthalene rings exhibited significant growth inhibition in HT29 colon cancer cells.
Case Studies
- Antimicrobial Evaluation : In an in vitro study, derivatives similar to this compound were tested for their ability to inhibit biofilm formation in bacterial cultures. The results indicated that certain structural features contributed to enhanced antibacterial activity .
- Cytotoxicity Assays : Another study evaluated the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells. The presence of electron-donating groups was found to be critical for enhancing cytotoxicity . This suggests that the fluorophenyl and morpholine groups in our compound could similarly influence its antitumor properties.
Data Tables
| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |
| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |
| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |
| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |
科学研究应用
Analgesic and Anti-inflammatory Effects
Research indicates that this compound exhibits significant analgesic properties. A study evaluated its anti-hyperalgesic effects in chronic pain models, demonstrating a marked reduction in pain perception compared to control groups. The mechanism of action appears to involve modulation of pain pathways, potentially through interactions with opioid receptors or other pain-related signaling pathways .
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The presence of the naphthalene moiety is believed to enhance its ability to penetrate cellular membranes and induce apoptosis in malignant cells. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl and morpholine groups can significantly impact its anticancer efficacy .
Neuroprotective Properties
Preliminary studies suggest that 2-(4-fluorophenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)acetamide may possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its ability to modulate neurotransmitter levels could provide therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease .
Case Studies
属性
IUPAC Name |
2-(4-fluorophenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O2/c25-20-10-8-18(9-11-20)16-24(28)26-17-23(27-12-14-29-15-13-27)22-7-3-5-19-4-1-2-6-21(19)22/h1-11,23H,12-17H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGPEQPNPHPTJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)CC2=CC=C(C=C2)F)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













